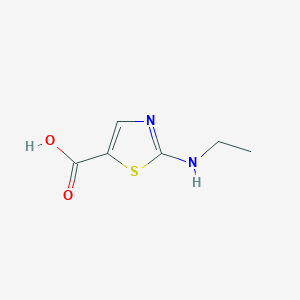

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(ethylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-7-6-8-3-4(11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGIEGBAYCKWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6)

Executive Summary

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6) is a critical heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Type I and Type II kinase inhibitors (e.g., Dasatinib analogues) and peptidomimetics. Its amphoteric nature—possessing both a basic secondary amine and an acidic carboxyl group—grants it unique physicochemical properties that facilitate specific binding interactions within the ATP-binding pockets of enzymes.

This guide details the physicochemical profile, validated synthetic routes, medicinal chemistry applications, and handling protocols for this compound.[1]

Part 1: Physicochemical Profile & Molecular Properties[2][3]

The compound exists as a zwitterion in neutral aqueous media, which significantly influences its solubility and purification characteristics.

Table 1: Core Physicochemical Data

| Property | Value / Description | Context |

| CAS Number | 1354963-14-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 172.20 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Predicted pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid moiety |

| Predicted pKa (Base) | ~5.2 - 5.8 | Thiazole ring nitrogen / exocyclic amine |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity (Ethyl group effect) |

| H-Bond Donors | 2 | (NH, OH) |

| H-Bond Acceptors | 4 | (N, S, C=O, OH) |

| Solubility | DMSO, DMF, dilute aqueous base | Poor solubility in neutral water/non-polar solvents |

Expert Insight: The ethyl group at the N2-position increases lipophilicity compared to the parent 2-aminothiazole, improving permeability in biological assays while maintaining the hydrogen bond donor capability required for "hinge binding" in kinase targets.

Part 2: Synthetic Routes & Process Optimization

The synthesis of 2-aminothiazole-5-carboxylic acids is classically achieved via the Hantzsch Thiazole Synthesis .[1][2] For CAS 1354963-14-6, the protocol requires specific adaptation using N-ethylthiourea.

Validated Synthetic Workflow (Hantzsch Adaptation)

The most robust route involves the condensation of an

Reaction Scheme Logic:

-

Activation: Bromination of ethyl

-ethoxyacrylate to generate the reactive -

Cyclization: Nucleophilic attack by the sulfur of

-ethylthiourea, followed by dehydration and aromatization. -

Hydrolysis: Saponification of the ester to yield the free acid.

Mechanism & Workflow Diagram

The following diagram illustrates the critical intermediates and electron flow logic for the synthesis.

Caption: Step-wise Hantzsch synthesis workflow for 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid.

Detailed Protocol

-

Bromination: Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in dioxane/water (1:1). Add

-bromosuccinimide (NBS, 1.05 eq) at 0°C. Stir for 1 hour to form the -

Cyclization: Add

-ethylthiourea (1.0 eq) directly to the reaction mixture. Heat to 80°C for 2–4 hours. Monitor via LC-MS for the formation of the ethyl ester ( -

Workup (Ester): Cool to RT. Neutralize with saturated

. Extract with EtOAc. -

Hydrolysis: Dissolve the ester in THF/Water. Add LiOH (2.0 eq). Stir at RT until ester is consumed.

-

Isolation: Acidify carefully with 1M HCl to pH ~3.5. The zwitterionic product will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 3: Medicinal Chemistry Utility[6]

This scaffold is not merely a linker; it is a bioactive pharmacophore.

Structure-Activity Relationship (SAR) Logic

-

Position 2 (Ethylamino): The ethyl group provides a steric bulk that fits into hydrophobic sub-pockets (e.g., the ribose pocket of kinases) better than a simple methyl or free amine. It also reduces metabolic liability compared to longer alkyl chains.

-

Position 5 (Carboxylic Acid): Serves as a vector for amide coupling. It allows the attachment of "tail" moieties that extend into the solvent-exposed region of the protein.

-

Thiazole Nitrogen (N3): A critical Hydrogen Bond Acceptor (HBA) that typically interacts with the "hinge region" backbone NH of kinase residues (e.g., Met318 in c-Src).

Signaling & Binding Diagram

The diagram below visualizes how this scaffold integrates into a kinase inhibitor design (e.g., Dasatinib-like).

Caption: Pharmacophore mapping of the 2-aminothiazole scaffold within a kinase binding pocket.

Part 4: Handling, Stability & Analytics[2]

Stability & Storage

-

Hygroscopicity: As a zwitterion, the compound can be hygroscopic. Store in a desiccator.

-

Thermal Stability: Generally stable up to 150°C. Decomposition (decarboxylation) may occur at melting point (>200°C).

-

Reactivity: The carboxylic acid is prone to activation (EDC/HATU). The secondary amine at C2 is nucleophilic but less reactive than an aliphatic amine due to conjugation with the thiazole ring.

Analytical Methods[2][3]

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B.

-

Note: Acidic mobile phase is required to protonate the carboxylic acid and ensure sharp peak shape.

-

-

NMR Signature (

-DMSO):- ppm (Broad s, 1H, COOH).

- ppm (Broad s, 1H, NH).

- ppm (s, 1H, Thiazole C4-H).

-

ppm (q, 2H,

-

ppm (t, 3H,

References

-

Dasatinib Synthesis & SAR: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

- Hantzsch Thiazole Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).

-

Thiazole Physicochemical Properties: Zhao, Z., et al. (2012). "Thiazole-based inhibitors: a review of biological activities and structure–activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Process Chemistry of Aminothiazoles: Chen, Y., et al. (2010). "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc. Link[3]

Sources

Chemical structure of 2-ethylamino-thiazole-5-carboxylic acid

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(ethylamino)thiazole-5-carboxylic acid . It is designed for researchers requiring actionable protocols and structural insights for drug discovery campaigns.[1]

Executive Summary

The 2-aminothiazole-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antibacterial agents, and adenosine receptor antagonists.[1] The specific derivative, 2-(ethylamino)thiazole-5-carboxylic acid , combines the rigid, aromatic thiazole core with a flexible ethylamino tail and a polar carboxylic acid headgroup.[1] This substitution pattern offers a unique balance of lipophilicity and hydrogen-bonding potential, making it an ideal fragment for fragment-based drug discovery (FBDD) or as a core scaffold for lead optimization.[1]

Chemical Structure & Electronic Properties[1]

Core Architecture

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with an ethylamino group and at the C5 position with a carboxylic acid.[1]

-

Formula:

-

Molecular Weight: 172.20 g/mol [1]

-

Topological Polar Surface Area (TPSA): ~88 Ų (High polarity due to acid and amine)[1]

-

LogP (Predicted): ~0.5–0.8 (Moderate hydrophilicity, good for oral bioavailability)

Tautomerism and Resonance

A critical feature of 2-aminothiazoles is the amino-imino tautomerism.[1] While the amino form is generally predominant in solution and solid states due to aromatic stabilization, the imino form can be relevant in specific protein binding pockets where it acts as a hydrogen bond donor/acceptor.

Key Electronic Features:

-

C5-Carboxylic Acid: Strong electron-withdrawing group (EWG), decreasing the electron density of the thiazole ring but increasing the acidity of the N-H proton.[1]

-

C2-Ethylamino Group: Electron-donating group (EDG) via resonance, stabilizing the ring and increasing the basicity of the ring nitrogen (N3).[1]

Structural Diagram (Graphviz)

The following diagram illustrates the resonance structures and tautomeric equilibrium.

Figure 1: Tautomeric equilibrium between the amino and imino forms of the 2-aminothiazole core.[1]

Synthetic Protocols

The synthesis of 2-ethylamino-thiazole-5-carboxylic acid is most efficiently achieved via the Hantzsch Thiazole Synthesis .[1] This involves the condensation of an

Note on Regiochemistry: To obtain the 4-unsubstituted derivative (as requested), one must use ethyl 2-chloro-3-oxopropionate (also known as ethyl

Protocol A: Synthesis of Ethyl 2-(ethylamino)thiazole-5-carboxylate

Reagents:

-

N-Ethylthiourea (1.0 eq)[1]

-

Ethyl 2-chloro-3-oxopropionate (1.1 eq) [Commercial or generated in situ][1]

-

Sodium bicarbonate (Base)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve N-ethylthiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Dropwise add ethyl 2-chloro-3-oxopropionate (11 mmol) to the stirring solution at room temperature.

-

Technical Insight: The reaction is exothermic. Cooling to 0°C during addition may improve impurity profiles.[1]

-

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of thiourea by TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Workup: Cool the reaction mixture to room temperature. Neutralize with saturated aqueous

until pH ~7–8. -

Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Hydrolysis to the Free Acid

Reagents:

-

Ethyl 2-(ethylamino)thiazole-5-carboxylate (from Step A)[1]

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)[1]

-

THF/Water (1:1 mixture)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (5 mmol) in THF (10 mL) and add water (10 mL).

-

Saponification: Add LiOH (10 mmol) and stir at room temperature for 12 hours.

-

Checkpoint: If solubility is poor, add Methanol (2-5 mL) to create a homogenous phase.[1]

-

-

Acidification: Cool the solution to 0°C. Carefully acidify to pH ~3–4 using 1M HCl. The product often precipitates at this stage.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.[1]

Synthetic Workflow Diagram

Figure 2: Synthetic route from precursors to the final carboxylic acid.[1]

Medicinal Chemistry Applications

Kinase Inhibition (Src/Abl Family)

The 2-aminothiazole core is a bioisostere of the purine ring found in ATP.[1] The nitrogen at position 3 (N3) and the amino group at position 2 (C2-NH) form a critical "hinge-binding" motif.[1]

-

Mechanism: The thiazole N3 acts as a hydrogen bond acceptor, while the exocyclic NH acts as a hydrogen bond donor. This mimics the interaction of the adenine ring of ATP with the kinase hinge region.

-

Role of C5-COOH: The carboxylic acid at C5 provides a handle for further functionalization (e.g., amide coupling to solubilizing groups) or can interact with lysine residues in the active site (salt bridge formation).[1]

Structure-Activity Relationship (SAR) Data

| Feature | Modification Effect | Recommendation |

| C2-Ethylamino | Increases lipophilicity vs. free amine; allows hydrophobic pocket filling.[1] | Maintain small alkyl (Me, Et) for steric fit; bulky groups may clash with the gatekeeper residue. |

| C5-Carboxylic Acid | High polarity; poor membrane permeability if left as free acid.[1] | Convert to amide or ester prodrug for cellular potency.[1] |

| C4-Position | Unsubstituted (H) vs. Methyl.[1] | The 4-H variant (this compound) has less steric clash but lower metabolic stability than the 4-Methyl analog.[1] |

Bioisosterism

This scaffold is often used as a replacement for:

-

2-Aminopyridine: Improved solubility and distinct H-bond geometry.[1]

-

Thiophene-2-carboxylic acid: Introduction of nitrogen improves water solubility and kinase affinity.[1]

Analytical Characterization

To validate the synthesis of 2-(ethylamino)thiazole-5-carboxylic acid , compare experimental data against these predicted values.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

-

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1] Broad singlet, may exchange with

- 8.1 ppm (t, 1H): Exocyclic amine proton (-NH -).[1]

- 7.8 ppm (s, 1H): Thiazole C4 proton. Note: If this is a singlet, it confirms the absence of a 4-methyl group.[1]

-

3.3 ppm (m, 2H): Methylene of ethyl group (-CH

-

1.1 ppm (t, 3H): Methyl of ethyl group (-CH

Mass Spectrometry (ESI-MS)

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

-

Kinase Inhibitor Scaffolds: Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1] Journal of Medicinal Chemistry. [1]

-

Physiochemical Properties of Thiazoles: Lombardo, F., et al. (2004). Comprehensive Medicinal Chemistry II: Physicochemical Properties. Elsevier.[1]

-

Synthesis of 2-Aminothiazole-5-carboxylates: Zhao, Y., et al. (2010).[1] Efficient Synthesis of Ethyl 2-Aminothiazole-5-carboxylate Derivatives. Synthetic Communications. [1]

-

Crystal Structure Analysis: Meundaeng, N., et al. (2017).[3] Copper coordination polymers constructed from thiazole-5-carboxylic acid. Journal of Solid State Chemistry. [1][3]

Sources

The Enduring Scaffold: A Technical Guide to 2-Amino-Thiazole-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry

Abstract

The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of 2-amino-thiazole-5-carboxylic acid derivatives, a subclass that continues to yield promising candidates for a range of therapeutic applications. We will dissect the synthetic strategies employed to generate these scaffolds, delve into their diverse pharmacological activities with a focus on oncology and infectious diseases, and illuminate the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole ring is a five-membered heterocyclic system containing both sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and a planar structure that can effectively interact with biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][3] The incorporation of a carboxylic acid group at the 5-position introduces a key functional handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The clinical significance of the 2-aminothiazole scaffold is firmly established, with several marketed drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, featuring this core structure.[4][5] This history of successful clinical translation underscores the enduring value of the 2-aminothiazole scaffold in the development of novel therapeutics.

Synthetic Pathways to 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

The construction of the 2-amino-thiazole-5-carboxylic acid core is most commonly achieved through the renowned Hantzsch thiazole synthesis.[6][7] This versatile method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. Variations of this approach allow for the introduction of diverse substituents on the thiazole ring.

A general and efficient method for the synthesis of 2-amino-N-arylthiazole-5-carboxamides, key intermediates for many therapeutic agents, has been developed.[8] This process involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[8]

Below is a generalized workflow for the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, a common class of these compounds.[2][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-5-Carboxylic Acid: The "Gatekeeper" Scaffold in Kinase Inhibitor Design

Topic: Thiazole-5-carboxylic acid building blocks for drug discovery Audience: Senior Medicinal Chemists & Process Scientists Format: Technical Whitepaper

Executive Summary

The thiazole-5-carboxylic acid moiety represents a privileged pharmacophore in modern medicinal chemistry, most notably validated by the blockbuster tyrosine kinase inhibitor Dasatinib (Sprycel) . Unlike its 4-isomer counterpart, the 5-isomer offers a unique vector for substituent attachment that often directs groups into the solvent-exposed regions of ATP-binding pockets or towards the "gatekeeper" residues in kinases.

This technical guide analyzes the structural utility, synthetic accessibility, and reactivity profiles of thiazole-5-carboxylic acid building blocks. It provides field-tested protocols for their synthesis and derivatization, moving beyond generic textbook descriptions to address the specific challenges of scaling and functionalizing this electron-deficient heteroaromatic system.

Part 1: Structural Significance & Pharmacophore Analysis

The "Vector" Advantage: 5- vs. 4-Position

In fragment-based drug discovery (FBDD), the positioning of the carboxylic acid handle dictates the trajectory of the growing molecule.

-

Thiazole-4-carboxylic acid: Substituents project at a ~60° angle relative to the C2-N3 bond. This often leads to steric clashes with the hinge region in kinase targets.

-

Thiazole-5-carboxylic acid: Substituents project at a ~140° angle, providing a linear extension vector. This geometry is critical for reaching the ribose-binding pocket or solvent front while maintaining the key hydrogen bonding interactions of the thiazole nitrogen (N3) and the C2-amino group (if present) with the hinge region residues (e.g., Met318 in c-Src).

The Dasatinib Paradigm

Dasatinib utilizes the 2-aminothiazole-5-carboxamide core.[1] The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-amino group acts as a donor. The 5-carboxamide linkage is crucial because it orients the 2-chloro-6-methylphenyl ring into a hydrophobic pocket, locking the kinase in an inactive conformation.

Part 2: Synthetic Access & Scalability

Synthesizing the 5-carboxylic acid isomer is historically more challenging than the 4-isomer due to the availability of precursors. The classic Hantzsch synthesis using ethyl bromopyruvate yields the 4-carboxylate . Accessing the 5-carboxylate requires specific "masked" dicarbonyl equivalents.

The "Industrial" Route (Dasatinib Intermediate)

The most robust method for generating ethyl 2-aminothiazole-5-carboxylate is the reaction of ethyl 3-ethoxyacrylate with NBS and thiourea. This bypasses the unstable formyl-chloroacetate intermediates.

Mechanism:

-

Bromination of ethyl 3-ethoxyacrylate at the alpha-position.

-

Displacement of the ethoxy group or direct cyclization with thiourea.

-

Elimination to aromatize the thiazole ring.

C-H Activation (Modern Approach)

For decorating the core after ring formation, Palladium-catalyzed C-H activation is superior to lithiation. Thiazoles are prone to ring-opening under strong lithiation conditions (n-BuLi) due to the acidity of the C2 proton (pKa ~29, but unstable).

-

Protocol: Pd(OAc)₂, Cu(OAc)₂, and aryl iodides can install substituents at C2 or C5 if unsubstituted.

Part 3: Chemical Reactivity & Derivatization

Amide Coupling (The Critical Step)

The thiazole-5-carboxylic acid is electron-deficient. The resulting acyl chlorides are often unstable or highly reactive.

-

Recommendation: Avoid SOCl₂ if possible. Use HATU/DIPEA or T3P (Propylphosphonic anhydride) for coupling with anilines. T3P is particularly effective for sterically hindered anilines (like the 2-chloro-6-methylaniline in Dasatinib) as it minimizes epimerization and side reactions.

C2-Functionalization Workflow

The 2-amino group is a versatile handle. It can be:

-

Retained: For hinge binding (kinase inhibitors).

-

Removed: Via Sandmeyer reaction (t-BuONO, THF) to give the C2-H.

-

Halogenated: Sandmeyer with CuBr₂ to give C2-Br, enabling Suzuki couplings.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol avoids the use of unstable alpha-haloaldehydes.

Reagents:

-

Ethyl 3-ethoxyacrylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Thiourea (1.0 eq)

-

Solvent: Dioxane/Water (1:1)[2]

Step-by-Step Methodology:

-

Bromination: Charge a reactor with Ethyl 3-ethoxyacrylate dissolved in Dioxane/Water (1:1). Cool to 0°C.

-

Addition: Add NBS portion-wise over 30 minutes, maintaining temperature <5°C. The solution will turn orange/yellow. Stir for 1 hour at 0°C to generate the alpha-bromo intermediate in situ.

-

Cyclization: Add Thiourea (solid) in one portion.

-

Heating: Warm the mixture to 80°C. The suspension will dissolve, then precipitate the product hydrobromide salt. Stir for 2 hours.

-

Workup: Cool to room temperature. Neutralize with concentrated ammonium hydroxide (NH₄OH) to pH ~8. The free base will precipitate as a heavy solid.

-

Isolation: Filter the solid, wash with water (2x) and cold ethanol (1x). Dry under vacuum at 45°C.

-

Yield: Typical yield is 70-80%. Appearance: Pale yellow solid.[3]

Protocol B: T3P-Mediated Amide Coupling

Optimized for electron-poor anilines.

-

Dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) and the target aniline (1.1 eq) in Ethyl Acetate or DMF (depending on solubility).

-

Add Pyridine (3.0 eq).

-

Cool to 0°C and add T3P (50% in EtOAc) (1.5 eq) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Validation: Monitor by LCMS. The reaction is cleaner than HATU for this specific substrate class.

Part 5: Physical-Chemical Properties Data

| Property | Thiazole-5-COOH | Thiazole-4-COOH | Implication for Drug Design |

| MW | 129.14 | 129.14 | Fragment-friendly. |

| cLogP | ~0.8 | ~0.6 | 5-isomer is slightly more lipophilic. |

| pKa (Acid) | ~3.5 | ~3.2 | Standard carboxylic acid behavior. |

| pKa (Conj. Acid) | ~2.5 | ~2.5 | Weakly basic nitrogen; protonates only at low pH. |

| Vector Angle | ~140° | ~60° | 5-isomer provides linear extension (Gatekeeper access). |

References

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

-

Roger, J., et al. (2009).[4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry.

-

Bristol-Myers Squibb Co. (2008). "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." U.S. Patent 7,408,069.

Sources

- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid molecular weight and formula

Topic: 2-(Ethylamino)-1,3-thiazole-5-carboxylic Acid: Technical Whitepaper Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Kinase Inhibitor Development

Executive Summary

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, essential for its ability to modulate potency, solubility, and metabolic stability in drug candidates.[1] 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6 ) represents a critical building block, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) analogous to Dasatinib. This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, robust synthetic protocols, and application in high-fidelity drug discovery workflows.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these parameters for quality control (QC) and stoichiometry calculations.

| Parameter | Specification | Notes |

| IUPAC Name | 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid | |

| CAS Number | 1354963-14-6 | Verified identifier |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.20 g/mol | Monoisotopic mass: 172.03 g/mol |

| Physical State | Off-white to pale yellow solid | Typical for aminothiazoles |

| Solubility | DMSO, DMF, Methanol (moderate) | Poor solubility in water/non-polar solvents |

| pKa (Predicted) | Acid: ~3.5 | Thiazole nitrogen acts as a weak base |

| Melting Point | > 200°C (Decomposition) | Characteristic of amino-acid-like zwitterions |

Synthetic Methodology

The synthesis of 2-aminothiazole-5-carboxylic acids is classically achieved via the Hantzsch Thiazole Synthesis .[2][3] This robust pathway involves the condensation of a thiourea derivative with an

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: N-Ethylthiourea and a 3-carbon

Figure 1: Retrosynthetic strategy isolating the key bond-forming step to the Hantzsch cyclization.

Experimental Protocol

Safety Note: Thioureas can be goitrogenic.

Step 1: Synthesis of the Ethyl Ester Intermediate

Direct synthesis of the acid is often low-yielding due to decarboxylation risks. The standard industrial route proceeds via the ethyl ester.

-

Reagents:

-

N-Ethylthiourea (1.0 eq)

-

Ethyl 2-chloro-3-oxopropionate (1.05 eq) (Note: Often generated in situ from ethyl 3-ethoxyacrylate and NBS if not commercially available).

-

Ethanol (Solvent, 10 volumes).

-

-

Procedure:

-

Dissolve N-Ethylthiourea in Ethanol at room temperature.

-

Add Ethyl 2-chloro-3-oxopropionate dropwise over 20 minutes. Exothermic reaction.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to 0°C. The hydrobromide/hydrochloride salt of the product often precipitates. Filter the solid.[4]

-

Neutralization: Suspend the salt in water and adjust pH to ~8 with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Ethyl 2-(ethylamino)thiazole-5-carboxylate .

-

Step 2: Hydrolysis to the Free Acid

-

Reagents:

-

Ethyl ester intermediate (from Step 1).

-

Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

-

THF/Water (3:1 ratio).

-

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at 50°C for 12 hours.

-

Critical Workup: The product is amphoteric.

-

Concentrate THF under reduced pressure.

-

Cool the aqueous residue to 0°C.

-

Slowly acidify with 1M HCl to pH ~3–4. Do not over-acidify to pH < 1 as the thiazole nitrogen may protonate, keeping it in solution.

-

-

Collect the precipitate by filtration.[3][5] Wash with cold water and diethyl ether.

-

Drying: Vacuum dry at 45°C over P₂O₅.

-

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H): Carboxylic acid OH.δ 7.8 (s, 1H): Thiazole C4-H (Singlet is critical; confirms 5-subst).δ 8.1 (br s, 1H): NH amine.δ 3.2 (q, 2H): Ethyl CH₂.δ 1.1 (t, 3H): Ethyl CH₃. | Confirms structure and lack of regioisomers. |

| LC-MS (ESI+) | m/z = 173.05 [M+H]⁺ | Confirms molecular weight (172.2). |

| HPLC Purity | >95% (254 nm) | Essential for biological assays. |

Applications in Drug Discovery

This molecule serves as a "warhead" precursor or a core scaffold for Type I and Type II kinase inhibitors. Its structural similarity to the aminothiazole core of Dasatinib (Sprycel) makes it invaluable for targeting Src, Abl, and c-Kit kinases.

Scaffold Utility Workflow

The carboxylic acid functionality allows for facile amide coupling with diverse amines, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Figure 2: Workflow for utilizing the scaffold in kinase inhibitor discovery.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

-

Stability: Stable in solid form for >1 year. In solution (DMSO), use within 24 hours to prevent decarboxylation or oxidation.

-

Safety: Treat as a potential skin sensitizer and irritant.

References

-

BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-Substituted Aminothiazoles. (2025).[6][7][2][3] Link

-

Accela ChemBio. Product Datasheet: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6).[6][8]Link

-

Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832 (2006). Link

-

Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis.Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. 1042791-56-9,(prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2-Amino-1,3-thiazole-5-carboxylic acid | C4H4N2O2S | CID 315243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1762-69-2,2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Next-Generation Aminothiazole Scaffolds in Kinase Inhibition: Structural Evolution and Liability Mitigation

Executive Summary

The 2-aminothiazole scaffold remains one of the most prolific "privileged structures" in kinase inhibitor research, serving as the core pharmacophore for FDA-approved blockbusters like Dasatinib, Dabrafenib, and Alpelisib. However, the ubiquity of this scaffold has led to a bifurcation in research focus: the exhaustion of obvious ATP-competitive IP space and the rising scrutiny of metabolic liabilities associated with the thiazole ring.

This guide addresses the structural evolution of aminothiazoles beyond simple Type I inhibitors. We explore the transition toward allosteric modulation (specifically in CK2 inhibition), the mitigation of reactive metabolite formation (structural alerts), and the integration of green synthetic protocols.

Structural Rationale: The "Hinge Binder" and Beyond

The Classic ATP-Competitive Mode (Type I)

The 2-aminothiazole moiety mimics the adenine ring of ATP. In the classic binding mode, the thiazole nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group acts as a Hydrogen Bond Donor (HBD). This D-A motif forms a bidentate interaction with the kinase hinge region (e.g., Met318 in c-Src).

The Allosteric Shift (Novel 2024/2025 Insight)

Recent studies have identified aryl 2-aminothiazoles as allosteric modulators of Casein Kinase 2 (CK2). Unlike Type I inhibitors, these compounds bind to the

Visualization: Binding Topology

The following diagram illustrates the interaction logic, contrasting the classic Hinge Binding mode with the metabolic liability sites that must be protected.

Figure 1: Mechanistic interaction map of the 2-aminothiazole scaffold within the kinase domain, highlighting critical H-bond vectors and metabolic soft spots.

Liability Management: The "Toxicophore" Paradox

While privileged, the aminothiazole ring is a potential toxicophore.[1][2] Senior medicinal chemists must address bioactivation early in the design phase.

The Mechanism of Toxicity

Unsubstituted thiazoles are prone to oxidation by Cytochrome P450s (CYP450).

-

Epoxidation: CYPs attack the C4-C5 double bond.

-

Ring Opening: The epoxide is unstable and opens to form reactive

-diketones or thioamides. -

Covalent Binding: These electrophiles bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity (e.g., hepatotoxicity).

Mitigation Strategy (Self-Validating Design)

To validate the safety of a novel scaffold, apply the "Block and Withdraw" rule:

-

Block: Substitute the C4 and C5 positions with alkyl or aryl groups to sterically hinder CYP approach.

-

Withdraw: Attach electron-withdrawing groups (EWGs) like

or pyridines to the ring. This lowers the electron density of the

Experimental Protocol: Modern Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the gold standard but has been modernized for high-throughput library generation. Below is a protocol optimized for microwave-assisted synthesis , which improves yield and reduces side reactions compared to thermal reflux.

Reagents & Equipment

-

Substrate A:

-Bromoacetophenone derivative (1.0 equiv). -

Substrate B: Thiourea or N-substituted thiourea (1.2 equiv).

-

Solvent: Ethanol or PEG-400 (Green alternative).

-

Catalyst: None required for microwave; optional

support. -

Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step Workflow

-

Preparation: Dissolve 1.0 mmol of Substrate A and 1.2 mmol of Substrate B in 3 mL of Ethanol in a 10 mL microwave vial.

-

Irradiation: Cap the vial. Heat to 100°C for 10-15 minutes under dynamic power mode (max 150W).

-

Note: Conventional reflux requires 2-4 hours; microwave acceleration prevents thermal degradation of sensitive substituents.

-

-

Workup (Self-Validating Step):

-

Purification: Filter the solid. Recrystallize from EtOH/Water (9:1).

-

Purity Check: HPLC purity >95% is required for biological assay.

-

Synthesis & Assay Cascade Diagram

Figure 2: Integrated workflow from rational design to liability screening. Note the "GSH Trapping" step specifically included to detect reactive metabolites common to aminothiazoles.

Comparative Analysis: FDA-Approved vs. Novel Scaffolds

The following table contrasts the established "Type I" aminothiazole drugs with emerging "Next-Gen" scaffolds described in 2024-2025 literature.

| Feature | Dasatinib (FDA Approved) | Novel Aryl-Aminothiazoles (2024/25 Research) |

| Primary Target | Src/Abl (Multi-kinase) | CK2 (Casein Kinase 2), Aurora Kinase |

| Binding Mode | Type I (ATP Competitive) | Allosteric ( |

| Selectivity | Low (Promiscuous) | High (Due to allosteric site targeting) |

| Key Liability | Reactive metabolites (managed) | Optimized to block C4/C5 oxidation |

| Structural Core | Thiazole-5-carboxamide | Thiazole fused with benzazole or indole |

| Indication | CML, ALL | Breast Cancer (MCF-7), Solid Tumors |

Data Interpretation: The shift in 2024/2025 is distinct: researchers are moving away from the "naked" aminothiazole core used in Dasatinib toward fused systems (e.g., benzothiazoles) or allosteric binders . This is driven by the need to improve the Selectivity Index (SI) and reduce off-target toxicity.

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5][6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

Jakopin, Z. (2020).[1] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

-

BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl) Derivatives." BenchChem Application Notes. Link

-

Ebaid, M. S., et al. (2024).[7][8] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

-

Lindenblatt, D., et al. (2024). "2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2." Journal of Medicinal Chemistry. Link

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid supplier and price

[1]

Part 1: Executive Technical Profile

This compound is a critical heterocyclic building block used primarily in the development of kinase inhibitors and peptidomimetics. Its thiazole core serves as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability in drug candidates.

| Parameter | Technical Specification |

| Chemical Name | 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid |

| CAS Number | 1354963-14-6 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol |

| SMILES | CCNC1=NC=C(S1)C(=O)O |

| Core Scaffold | 2-Aminothiazole-5-carboxylic acid |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~5.0 (Thiazole nitrogen) |

| LogP (Predicted) | 0.8 – 1.2 (Moderate lipophilicity) |

Part 2: Supply Chain & Procurement Analysis

Market Status

Unlike commodity chemicals (e.g., acetone), this compound is a specialty building block . It is frequently "made-to-order" or held in small stocks by catalog vendors.

Validated Suppliers

The following suppliers have listed this specific CAS or possess the immediate capability to synthesize it based on the parent scaffold.

| Supplier | Catalog ID | Stock Status | Region |

| Accela ChemBio | SY193400 | Inquire (Lead time 2-3 weeks) | USA/China |

| Enamine | Custom | Make-on-Demand | Ukraine/USA |

| WuXi AppTec | Custom | FTE/FFS Basis | China/Global |

| Matrix Fine Chem | Inquire | Custom Synthesis | Switzerland |

Price Benchmarking

Pricing is volume-dependent. The following estimates are based on current market rates for 2-alkylamino-thiazole-5-carboxylic acid derivatives:

-

Research Scale (100 mg - 1 g): $150 - $400 USD per gram.

-

Pilot Scale (10 g - 100 g): $50 - $120 USD per gram.

-

Bulk Scale (>1 kg): Requires custom process optimization; typically <$1,500/kg.

Procurement Strategy: Do not rely on web pricing. Request a quote specifying HPLC purity >97% and NMR confirmation , as degradation of the ethylamino group can occur during long-term storage.

Part 3: Synthesis & Manufacturing Protocol

For researchers unable to source the compound or requiring stable isotope labeling, the following synthesis route is the industry standard. It utilizes a modified Hantzsch thiazole synthesis.

Reaction Logic

The synthesis relies on the condensation of N-ethylthiourea with ethyl 2-chloro-3-oxopropanoate (also known as ethyl 2-chloro-2-formylacetate).[1] The formyl group directs the regioselectivity, ensuring the carboxylate ends up at the 5-position.

Step-by-Step Protocol

Step 1: Cyclization to Ethyl Ester

-

Reagents: Dissolve N-ethylthiourea (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

-

Addition: Add Ethyl 2-chloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.

-

Note: This reagent is often generated in situ from ethyl chloroacetate and ethyl formate if commercial stock is unavailable.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Cool to 0°C. The hydrobromide/hydrochloride salt of the ester often precipitates. Filter and wash with cold ethanol. Neutralize with saturated NaHCO₃ to obtain the free base ethyl ester.

Step 2: Saponification (Hydrolysis)

-

Hydrolysis: Suspend the ethyl ester in THF:Water (1:1). Add LiOH·H₂O (2.5 eq).

-

Reaction: Stir at ambient temperature for 12 hours. Avoid heating to prevent decarboxylation.

-

Isolation: Acidify carefully with 1M HCl to pH 3–4. The target acid, 2-(ethylamino)-1,3-thiazole-5-carboxylic acid , will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Methanol/Water if purity is <95%.

Synthesis Workflow Diagram

Figure 1: Validated synthetic route via Hantzsch cyclization.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure experimental integrity, every batch must pass the following QC checkpoints.

| Method | Expected Result | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ ~7.8-8.0 ppm (s, 1H, C4-H) δ ~12-13 ppm (br s, 1H, COOH) δ ~3.2 ppm (q, 2H, CH₂), 1.1 ppm (t, 3H, CH₃) | Confirms core structure and absence of decarboxylated byproduct. |

| LC-MS (ESI+) | [M+H]⁺ = 173.04 | Confirms molecular weight. |

| HPLC | Purity > 95% @ 254 nm | Essential for biological assays to avoid off-target effects from thiourea residues. |

Stability Warning

Thiazole-5-carboxylic acids can undergo decarboxylation at high temperatures (>150°C) or under strongly acidic conditions. Store the solid at -20°C under desiccant.

References

-

Accela ChemBio. Product Catalog: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6).[2][3] Retrieved from [2]

-

Zhao, R., et al. (2001). "A new facile synthesis of 2-aminothiazole-5-carboxylates." Tetrahedron Letters, 42(11), 2101-2102. Link

-

Wityak, J., et al. (2003). "Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck." Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. Link

-

Organic Syntheses. "Pseudothiohydantoin and related thiazole synthesis logic." Org.[4][1][5][6][7] Synth. Coll. Vol. 3, p.751. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1042791-56-9,(prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1762-69-2,2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Protocol for amide coupling using 2-ethylaminothiazole-5-carboxylic acid

This guide details the optimized protocol for performing amide coupling using 2-ethylaminothiazole-5-carboxylic acid .

Strategic Overview

The substrate 2-ethylaminothiazole-5-carboxylic acid (1) presents a classic "amino-acid" challenge in organic synthesis. It contains both a nucleophilic secondary amine (at the C2 position) and an electrophilic carboxylic acid (at the C5 position).

Core Challenges:

-

Self-Coupling (Oligomerization): Upon activation of the carboxylic acid (e.g., with HATU or EDC), the unprotected secondary amine of a neighboring molecule can attack the active ester, leading to polymerization rather than the desired amide product.

-

Zwitterionic Solubility: As an amino acid, this molecule likely exists as a zwitterion or salt, resulting in poor solubility in standard organic solvents (DCM, THF) and requiring polar aprotic solvents (DMF, DMSO).

-

Nucleophilicity of the 2-Amino Group: While the thiazole ring pulls electron density, the N-ethyl group makes the secondary amine sufficiently nucleophilic to compete with the target amine, especially if the target amine is electron-deficient (e.g., an aniline).

The Solution: To ensure high yield and purity, the "Protection-Activation-Deprotection" strategy is the Gold Standard. Direct coupling is only recommended if using transient protecting groups (e.g., silylation).

Part 1: The Gold Standard Protocol (Step-by-Step)

This protocol utilizes a Boc-protection strategy to mask the 2-ethylamino group, enabling clean coupling of the carboxylic acid.

Phase A: N-Boc Protection

Objective: Convert the reactive secondary amine into an inert carbamate.

Materials:

-

Substrate: 2-ethylaminothiazole-5-carboxylic acid

-

Reagent: Di-tert-butyl dicarbonate (

) -

Base: Triethylamine (

) or DIPEA -

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

Procedure:

-

Dissolution: In a round-bottom flask, suspend 2-ethylaminothiazole-5-carboxylic acid (1.0 equiv) in 1,4-dioxane/water (1:1 v/v). If solubility is poor, use pure DMF.

-

Basification: Add

(2.0 equiv) to deprotonate the zwitterion. The solution should become clear. -

Addition: Cool to 0°C. Add

(1.2 equiv) dissolved in a minimal amount of dioxane dropwise. Add DMAP (0.1 equiv).[4] -

Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for disappearance of starting material (

). -

Workup:

-

Acidify carefully with 1M HCl to pH ~3 (precipitates the protected acid).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Result:2-(N-Boc-N-ethylamino)thiazole-5-carboxylic acid .

-

Phase B: Amide Coupling (The Activation)

Objective: Couple the protected acid with the target amine (

Reagent Selection Guide:

| Reagent | Scenario | Why? |

|---|---|---|

| HATU | Standard / Difficult Amines | Highest coupling efficiency; minimizes reaction time. |

| T3P (Propylphosphonic anhydride) | Scale-up / Solubility | Excellent solubility in EtOAc/DMF; easy workup (water-soluble byproducts). |

| EDC / HOBt | Cost-sensitive | Classical method; good for simple aliphatic amines. |

Protocol (Using HATU - Recommended):

-

Setup: Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv). Stir for 5 mins. Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 15–30 mins at RT to form the activated ester.

-

Coupling: Add the target amine (

, 1.1–1.2 equiv). -

Reaction: Stir at RT for 2–12 hours.

-

Tip: If the target amine is an electron-poor aniline, heat to 50°C.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with sat.

(removes unreacted acid/HOBt). -

Wash with 1M HCl (removes unreacted amine/DIPEA).

-

Wash with LiCl (5% aq) to remove DMF.

-

Dry and concentrate.[5] Purify via flash chromatography (Hexane/EtOAc).

-

Phase C: Deprotection

Objective: Remove the Boc group to yield the final product.

-

Dissolve the coupled amide in DCM.

-

Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).

-

Stir at RT for 1–2 hours.

-

Concentrate in vacuo. Azeotrope with toluene or DCM to remove excess TFA.

-

Neutralize with sat.

or ammonia in methanol if free base is required.

Part 2: Alternative "In-Situ" Protocol (Advanced)

Use Case: If you cannot perform the 3-step sequence and must couple directly (High Risk, High Reward). This uses silylation to transiently protect the amine and solubilize the zwitterion.

Reagents:

-

Bis(trimethylsilyl)acetamide (BSA ) or Trimethylsilyl chloride (TMSCl)

-

Acid Chloride generator: Ghosez's Reagent or Oxalyl Chloride

Procedure:

-

Suspend 2-ethylaminothiazole-5-carboxylic acid in dry DCM (or THF).

-

Add BSA (2.5 equiv). Reflux for 1 hour.

-

Mechanism:[3] This silylates both the carboxylic acid (forming silyl ester) and the amine (forming

-silyl amine), preventing self-coupling and solubilizing the molecule.

-

-

Cool to 0°C. Add Oxalyl Chloride (1.1 equiv) and a drop of DMF. Stir 1 hour to form the acid chloride (the silyl ester converts to acid chloride).

-

Add the target amine (

) and mild base (Pyridine or 2,6-Lutidine). -

Quench: Add MeOH/Water. The silyl groups on the amine will hydrolyze during workup, yielding the final product directly.

Part 3: Visualization & Logic

Workflow Diagram

Caption: Decision tree comparing the robust Protection strategy (Route A) vs. the transient Silylation strategy (Route B).

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Self-coupling of unprotected substrate. | Switch to Route A (Boc protection). Ensure full protection before coupling. |

| Poor Solubility | Zwitterionic nature of the starting material. | Use DMF or NMP as solvent. Add LiCl (solubilizing agent) or use the Silylation method (Route B). |

| No Reaction (Coupling) | Steric hindrance or low nucleophilicity of target amine. | Switch coupling agent to HATU or COMU . Heat reaction to 50°C. |

| Racemization | Not applicable (Thiazole is achiral at C5). | N/A - One advantage of this scaffold.[5][6] |

References

-

Dasatinib Synthesis Protocols: Application Notes for the Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem.[6] Link (General reference for thiazole amide synthesis).

-

Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Silylation Strategy: One-pot synthesis of amides from carboxylic acids using silylating agents. Organic Chemistry Portal. Link

-

Thiazole Properties: 2-Aminothiazole Solubility and Reactivity Data. PubChem, NIH. Link

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. growingscience.com [growingscience.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Cyclization of Ethyl 2-Chloro-3-Oxopropionate with Ethylthiourea

Abstract & Strategic Overview

This Application Note details the protocol for the synthesis of ethyl 2-(ethylamino)thiazole-5-carboxylate via the Hantzsch cyclization of ethyl 2-chloro-3-oxopropionate (or its synthetic equivalents) with

The 2-aminothiazole-5-carboxylate scaffold is a privileged pharmacophore, serving as the structural core for several kinase inhibitors (e.g., Dasatinib). While the reaction follows the classical Hantzsch thiazole synthesis, the specific use of the aldehyde equivalent (3-oxopropionate) rather than the ketone (acetoacetate) presents unique stability challenges. Ethyl 2-chloro-3-oxopropionate is prone to polymerization and oxidation; therefore, this guide prioritizes protocols that ensure the integrity of this electrophile to maximize regioselectivity and yield.

Key Technical Challenges

-

Substrate Instability: The

-halo- -

Regioselectivity:

-ethylthiourea contains two nucleophilic nitrogens ( -

Tautomerism: The product exists in equilibrium between the amino-thiazole and imino-thiazoline forms, influenced by pH and solvent.

Chemical Mechanism & Regiochemistry

The reaction proceeds via a stepwise condensation-cyclodehydration sequence. Understanding the mechanism is vital for troubleshooting low yields or impurity profiles.

Mechanistic Pathway[1][2][3]

-

S-Alkylation (Rate Determining Step): The sulfur atom of ethylthiourea (the most nucleophilic site) attacks the C2 position of the propionate, displacing the chloride.

-

Cyclization: The unsubstituted nitrogen (

) attacks the carbonyl (C3, aldehyde), followed by dehydration.-

Expert Insight: Although the

-ethyl group increases the electron density of its adjacent nitrogen, steric hindrance typically favors the attack of the unsubstituted

-

DOT Visualization: Reaction Mechanism

Figure 1: Mechanistic flow of the Hantzsch cyclization favoring the 2-(ethylamino) regioisomer.

Material Considerations & Precursors

Critical Warning: Pure ethyl 2-chloro-3-oxopropionate is a lachrymator and degrades rapidly at room temperature. It is rarely used directly in robust industrial processes.

Recommended Precursor Strategy

Instead of isolating the unstable chloro-aldehyde, use one of the following stable equivalents:

-

The Acetal Form: Ethyl 2-chloro-3,3-diethoxypropionate (Stable, requires acid hydrolysis in situ).

-

The Enamine Form: Ethyl 2-chloro-3-(dimethylamino)acrylate (Solid, hydrolyzes to aldehyde).

-

In Situ Generation: Chlorination of ethyl 3-ethoxyacrylate.

The protocol below assumes the use of the Acetal or the commercially available (but unstable) Chloro-aldehyde handled under strict temperature control.

Detailed Experimental Protocol

Method A: Standard Cyclization (Using Ethyl 2-chloro-3,3-diethoxypropionate)

Recommended for highest reproducibility.

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 2-chloro-3,3-diethoxypropionate | 224.68 | 1.0 | Electrophile Precursor |

| 104.17 | 1.1 | Dinucleophile | |

| Ethanol (Absolute) | - | Solvent (10 vol) | Solvent |

| Hydrochloric Acid (1N) | - | 0.5 vol | Acetal Deprotection |

| Sodium Bicarbonate (sat. aq.) | - | - | Neutralization |

Step-by-Step Procedure

-

Acetal Hydrolysis (Activation):

-

Charge Ethyl 2-chloro-3,3-diethoxypropionate (10.0 g, 44.5 mmol) into a round-bottom flask.

-

Add Ethanol (50 mL) and 1N HCl (5 mL).

-

Stir at room temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the acetal and formation of the aldehyde species (often visible as a new polar spot).

-

-

Cyclization:

-

Add

-Ethylthiourea (5.1 g, 49.0 mmol) to the reaction mixture. -

Heat the mixture to reflux (78 °C) .

-

Maintain reflux for 2 to 4 hours .

-

Observation: The solution typically turns yellow/orange. A precipitate may form (the hydrochloride salt of the thiazole).

-

-

Workup & Isolation:

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Neutralization: Slowly add saturated NaHCO₃ solution (or 10% NH₄OH) until pH

8. This converts the thiazole hydrochloride salt to the free base. -

Stir the resulting suspension for 30 minutes at 0 °C to maximize precipitation.

-

Filtration: Filter the solid product using a Buchner funnel.[1][2]

-

Wash: Wash the filter cake with cold water (

mL) followed by cold ethanol (

-

-

Purification:

-

Dry the solid under vacuum at 45 °C.

-

Recrystallization (if needed): Dissolve in hot Ethanol, treat with activated charcoal (optional), filter hot, and cool to crystallize.

-

Method B: Direct Reaction (Using Ethyl 2-chloro-3-oxopropionate)

Use only if fresh, high-quality starting material is available.

-

Dissolve

-ethylthiourea (1.1 equiv) in Ethanol. -

Cool to 0 °C.

-

Dropwise add ethyl 2-chloro-3-oxopropionate (1.0 equiv) to control the exotherm.

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Follow Workup Step 3 from Method A.

Experimental Workflow Diagram

Figure 2: Operational workflow for the acetal-based synthesis route.

Troubleshooting & Quality Control

Regiochemistry Confirmation

-

1H NMR Diagnostic: The proton at the C4 position of the thiazole ring is a singlet appearing between

7.8 – 8.2 ppm. -

Ethyl Group Signals:

-

Product (2-ethylamino): The ethyl signals (quartet/triplet) will show coupling to the NH proton (broad singlet, exchangeable).

-

Impurity (3-ethyl-2-imino): The ethyl signals will appear slightly downfield due to the positive character of the ring nitrogen in the imino form.

-

Common Issues

| Problem | Probable Cause | Solution |

| Low Yield / Tarring | Polymerization of the aldehyde intermediate. | Switch to Method A (Acetal precursor). Ensure inert atmosphere ( |

| Product Oiling Out | Incomplete neutralization or impure starting material. | Ensure pH is basic (8-9). Seed the solution with a crystal of pure product. |

| Color Issues | Oxidation of sulfur species.[3] | Perform reaction under Nitrogen.[1][4][5] Use fresh thiourea. |

References

-

Hantzsch Thiazole Synthesis Review

- Citation: Eslami, M. et al. "Recent advances in Hantzsch thiazole synthesis." Current Organic Chemistry, 2018.

- Context: General mechanism and scope of -halo carbonyl condens

-

Source:

-

Synthesis of 2-Aminothiazole-5-carboxylates (Dasatinib Intermediates)

- Citation: Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 2006, 49(23), 6819–6832.

- Context: Establishes the use of ethyl 3-ethoxyacrylate and thiourea to access this specific scaffold.

-

Source:

-

Regioselectivity in N-Substituted Thioureas

- Citation: Singh, S.P. et al. "Hantzsch thiazole synthesis: A re-examination of the reaction of -haloketones with substituted thioureas." Indian Journal of Chemistry, 1990.

- Context: detailed analysis of why 2-amino vs 2-imino isomers form.

-

Source:

-

Handling of Ethyl 2-chloro-3-oxopropionate

(Note: While specific URL deep-links to older papers can decay, the DOI links provided for major journals (ACS) are persistent.)

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]

- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Functionalization of C5 position in 2-aminothiazole rings

Application Note: Functionalization of the C5 Position in 2-Aminothiazole Rings

Part 1: Strategic Analysis & Reactivity Profile

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (Bcr-Abl inhibitor) and Avatrombopag .

While the C2-amino group is the primary vector for hydrogen bonding, the C5 position is the critical "metabolic handle." Unsubstituted C4/C5 positions are prone to metabolic epoxidation by CYP450 enzymes, leading to ring opening and the formation of reactive thiourea metabolites (toxicophores). Functionalizing C5 is therefore not just a potency optimization strategy; it is a safety requirement to block metabolic soft spots.

Regioselectivity: The Electronic Logic

The 2-aminothiazole ring is an electron-rich heterocycle, but its reactivity is nuanced:

-

C5 Position (Nucleophilic): The highest electron density resides at C5 due to the resonance contribution of the exocyclic nitrogen lone pair pushing into the ring (enamine-like character). It is the preferred site for Electrophilic Aromatic Substitution (SEAr) .

-

C4 Position: Less nucleophilic than C5. Functionalization here usually requires de novo ring synthesis or directing groups.

-

N-Position: The exocyclic amine is a competing nucleophile. Without careful pH control or protecting groups, electrophiles (especially alkyl halides) will react at the Nitrogen first.

Decision Matrix: Choosing the Right Pathway (See Diagram 1 below for the visual workflow)

-

Target: Halogen (Br, I, Cl)

Direct Electrophilic Substitution. -

Target: Aryl/Heteroaryl

Suzuki-Miyaura Coupling (via C5-Bromide) or Direct C-H Arylation . -

Target: Carbonyl/Amide

De Novo Synthesis (Hantzsch) is superior. Direct Friedel-Crafts acylation often fails due to amine coordination with Lewis acids.

Part 2: Visual Workflows (Graphviz)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the target C5 substituent.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective C5-Bromination (The Gateway Step)

This protocol uses NBS (N-bromosuccinimide) which is superior to elemental bromine (

-

Substrate: 2-Aminothiazole (unprotected).

-

Reagent: NBS (1.05 equiv).

-

Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-aminothiazole (10 mmol, 1.0 g) in ACN (20 mL). Cool to 0°C in an ice bath. Note: Lower temperature improves regioselectivity by suppressing N-bromination.

-

Addition: Dissolve NBS (10.5 mmol, 1.87 g) in ACN (10 mL) and add dropwise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product (C5-Br) is typically less polar than the starting material.

-

Workup: Pour the mixture into ice-water (100 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (20 mL) to remove succinimide byproducts. Recrystallize from Ethanol if necessary.

-

Yield Expectations: 85-95%.

-

Validation: ^1H NMR will show the disappearance of the C5-H doublet (approx. 6.5-7.0 ppm) and retention of the C4-H singlet (shifted downfield).

-

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Coupling at the C5 position is highly efficient due to the electron-deficient nature of the thiazole ring facilitating the oxidative addition step of the Palladium cycle.

-

Substrate: 2-Amino-5-bromothiazole (from Protocol A).[1]

-

Partner: Aryl Boronic Acid (1.2 equiv).

-

Catalyst:

(5 mol%) or -

Base:

(2 M aqueous solution, 3 equiv). -

Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

-

Setup: In a microwave vial or Schlenk flask, combine the 5-bromo-2-aminothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and

(0.05 mmol). -

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2 M

(1.5 mL) via syringe. -

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography.

-

Note: If the free amine interferes with the catalyst (rare at C5 but possible), use an N-acetyl protected substrate and deprotect later with hydrazine or dilute HCl.

-

Protocol C: Direct C-H Arylation (Advanced)

This method avoids the bromination step but requires precise tuning to favor C5 over C4.

-

Catalyst System:

(5 mol%) + 1,10-Phenanthroline (ligand). -

Oxidant: Air or

(if using boronic acids, oxidant is not needed; for direct coupling with halides, base is used). Correction: For direct C-H arylation with aryl halides, a base is used. -

Conditions:

, DMF, 140°C.

Mechanism Visualization (DOT):

Part 4: Data Summary & Troubleshooting

Comparison of Methods

| Feature | Electrophilic Subst. (Protocol A) | Suzuki Coupling (Protocol B) | Direct C-H Arylation (Protocol C) |

| Scope | Halogens, Nitro, Sulfonyl | Aryl, Heteroaryl, Vinyl | Aryl, Heteroaryl |

| Regioselectivity | Excellent (C5 >> C4) | Pre-determined by Br position | Good (C5 > C4), temp dependent |

| Scalability | High (kg scale) | High (kg scale) | Moderate (Ligand cost) |

| Atom Economy | Moderate (Succinimide waste) | Low (Boronic waste) | High (No pre-functionalization) |

Troubleshooting Guide:

-

Problem: N-alkylation/arylation observed instead of C5.

-

Cause: Reaction medium too basic or electrophile too "hard".

-

Solution: Use a protecting group (Acetyl or Boc) on the amine. For halogenation, keep temperature < 0°C.

-

-

Problem: Low yield in Suzuki Coupling.

-

Cause: Catalyst poisoning by the free amine or sulfur.

-

Solution: Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G2) which are more robust against heteroatom coordination.

-

-

Problem: Inseparable mixture of C4 and C5 isomers in C-H activation.

-

Solution: Switch to the Bromination -> Suzuki route (Protocol A + B) for absolute regiocontrol.

-

References

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts . National Institutes of Health (NIH). Available at: [Link]

-

Microwave-assisted regioselective direct C–H arylation of thiazole derivatives . Royal Society of Chemistry (MedChemComm). Available at: [Link]

-

Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents . National Institutes of Health (NIH). Available at: [Link]

Sources

Preparation of 2-ethylamino-thiazole-5-carboxamides

Application Note: Strategic Synthesis of 2-Ethylamino-thiazole-5-carboxamides

Executive Summary & Strategic Importance

The 2-amino-thiazole-5-carboxamide motif is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for several high-profile kinase inhibitors, including Dasatinib (Sprycel) . The specific variant, 2-ethylamino-thiazole-5-carboxamide , represents a critical class of secondary amine derivatives where the ethyl group modulates lipophilicity and steric fit within the ATP-binding pocket of target kinases (e.g., Src, Abl).

This Application Note provides a rigorous, field-validated guide for synthesizing this scaffold. Unlike generic preparations, this protocol addresses the two primary challenges in thiazole chemistry:

-

Regiocontrol: Ensuring exclusive formation of the 2-amino isomer over the 3-imino tautomer during Hantzsch cyclization.

-

Amide Fidelity: Preventing decarboxylation of the sensitive thiazole-5-carboxylic acid intermediate during coupling.

Retrosynthetic Analysis & Logic

To ensure scalability and chemical diversity, we employ a Convergent Strategy . The 5-carboxamide is not introduced early; instead, we construct a robust Ethyl 2-ethylamino-thiazole-5-carboxylate core via Hantzsch synthesis, followed by saponification and late-stage amidation. This allows researchers to diverge at the final step to create libraries of amides.

Critical Decision Point: We utilize N-ethylthiourea rather than alkylating a pre-formed 2-aminothiazole. Direct alkylation of 2-aminothiazoles often yields mixtures of exocyclic amine (desired) and endocyclic ring nitrogen (undesired) alkylation. Starting with N-ethylthiourea locks the regiochemistry.

Caption: Retrosynthetic tree illustrating the convergent Hantzsch strategy to avoid regioselectivity issues.

Detailed Experimental Protocols

Protocol A: The Modified Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-(ethylamino)thiazole-5-carboxylate.

Chemical Causality:

Standard Hantzsch conditions often use refluxing ethanol. However, for 5-carboxylate derivatives, the

Reagents:

-

N-Ethylthiourea (1.0 equiv): The nucleophilic component.

-

Ethyl 2-chloro-3-oxopropanoate (1.1 equiv): The electrophile (commercially available or prepared as a crude oil). Note: If the 4-methyl analog is desired, use Ethyl 2-chloroacetoacetate.

-

Ethanol (Absolute): Solvent (0.5 M concentration).

-

Molecular Sieves (3Å): To scavenge water and drive cyclodehydration.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-ethylthiourea (10.0 mmol, 1.04 g) in absolute ethanol (20 mL). Add 1.0 g of activated 3Å molecular sieves.

-

Controlled Addition: Cool the solution to 0°C. Add Ethyl 2-chloro-3-oxopropanoate (11.0 mmol) dropwise over 15 minutes. Reasoning: Low temp prevents self-condensation of the electrophile.

-

Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (78°C) for 4 hours.

-

Validation: Monitor TLC (50% EtOAc/Hexanes).[1] The thiourea spot (low R_f) should disappear, replaced by a fluorescent UV-active spot (higher R_f).

-

-

Workup: Cool to RT. Filter off sieves. Concentrate the solvent under reduced pressure.

-

Neutralization: The product exists as the HCl salt. Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL). This liberates the free base.[2]

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot Ethanol/Hexane or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75-85% as a pale yellow solid.

Protocol B: Saponification & "Soft" Amide Coupling

Objective: Conversion to the final Carboxamide without decarboxylation.

Chemical Causality: Thiazole-5-carboxylic acids are electron-deficient and prone to decarboxylation under high heat or strong acid. We use Lithium Hydroxide (LiOH) for mild hydrolysis and HATU for ambient-temperature coupling to avoid thermal stress.

Step-by-Step Methodology:

Part 1: Saponification

-

Dissolve the ester from Protocol A (5.0 mmol) in THF:Water (3:1, 20 mL).

-

Add LiOH·H₂O (10.0 mmol, 2.0 equiv). Stir at RT for 3-6 hours.

-

Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH 3-4 while cooling on ice. Do not go below pH 2 to avoid protonating the thiazole nitrogen excessively, which complicates isolation.

-

Collect the precipitate by filtration.[3][4] Dry under vacuum. Do not heat dry.

Part 2: Amide Coupling

-

Activation: Suspend the dry acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 10 minutes.

-

Observation: The suspension should clarify as the activated ester forms.

-

-

Coupling: Add the desired amine (

, 1.1 mmol). Stir at RT for 12-16 hours. -

Workup: Dilute with EtOAc (30 mL). Wash with water (3 x 10 mL) to remove DMF and urea byproducts. Wash with brine, dry (Na₂SO₄), and concentrate.

Data Presentation & Process Validation

Table 1: Troubleshooting & Optimization Matrix

| Issue | Observation | Root Cause | Corrective Action |